6-(3,4,5-Trifluorophenoxy)hexan-1-ol

Description

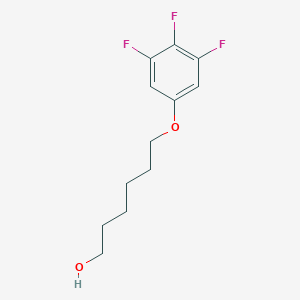

6-(3,4,5-Trifluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol derivative characterized by a hexan-1-ol backbone substituted with a 3,4,5-trifluorophenoxy group at the sixth carbon.

Properties

IUPAC Name |

6-(3,4,5-trifluorophenoxy)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3O2/c13-10-7-9(8-11(14)12(10)15)17-6-4-2-1-3-5-16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQLBZVYOIQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-(3,4,5-Trifluorophenoxy)hexan-1-ol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents for addition reactions include hydrogen and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3,4,5-Trifluorophenoxy)hexan-1-ol has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

Industry: It may be used in the production of various chemical products or materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(2,3,4-Trifluorophenoxy)hexan-1-ol

- Structural Difference: Positional isomerism of fluorine atoms on the phenoxy ring (2,3,4- vs. 3,4,5-substitution).

- Fluorine positioning may reduce steric hindrance compared to the 3,4,5-isomer, altering interactions in biological systems (e.g., receptor binding).

6-(Triphenylstannyl)hexan-1-ol

- Structural Difference: Replacement of trifluorophenoxy with a triphenylstannyl group.

- Key Findings: Demonstrates cytotoxicity against melanoma cells when grafted onto nanostructured mesoporous materials (SBA-15p) . The tin (Sn) atom in the stannyl group contributes to antimelanoma activity via mechanisms involving DNA interaction or oxidative stress .

- Comparison: The trifluorophenoxy group in the target compound lacks metal coordination sites, suggesting divergent applications (e.g., non-metallodrugs vs. organometallic therapeutics).

Hexan-1-ol (Parent Compound)

- Structural Difference: Absence of the trifluorophenoxy substituent.

- Key Data: No mutagenic or sensitizing effects observed in vitro or in vivo . Acute dermal toxicity includes symptoms like diarrhea, coma, and rapid respiration .

- Comparison : Fluorination likely reduces volatility and enhances metabolic stability compared to hexan-1-ol, but toxicity data for the trifluorinated derivative remain unstudied.

Physicochemical and Toxicological Data Table

Research Findings and Mechanistic Insights

- Positional Isomerism: The 3,4,5-trifluorophenoxy group may induce stronger dipole interactions than 2,3,4-isomers, affecting crystallization or receptor binding .

- Safety Considerations : While hexan-1-ol exhibits acute dermal toxicity, fluorinated derivatives like 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol () require stringent handling protocols, suggesting similar precautions for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.